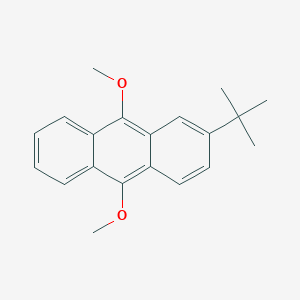

2-Tert-butyl-9,10-dimethoxyanthracene

Description

Significance of Polycyclic Aromatic Hydrocarbons in Contemporary Chemistry

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. numberanalytics.comwikipedia.org These molecules, ranging from the simple two-ring naphthalene (B1677914) to complex structures like coronene, are fundamental building blocks in organic chemistry. wikipedia.orglibretexts.org PAHs are characterized by their planar structure, high thermal stability, and unique electronic properties derived from the delocalization of π-electrons across the fused rings. numberanalytics.comnumberanalytics.com

In contemporary chemistry, the significance of PAHs is multifaceted. They are crucial in materials science, where their tunable optical and electrochemical properties are harnessed for applications such as organic semiconductors in field-effect transistors, light-emitting diodes (OLEDs), and solar cells. rsc.org Furthermore, understanding the reactivity of PAHs is essential for designing novel organic materials and for insights into their behavior in various environments. numberanalytics.comrsc.org

The Anthracene (B1667546) Core as a Foundational Motif for Functional Materials

Among the vast family of PAHs, anthracene, with its three linearly fused benzene (B151609) rings, serves as a particularly versatile foundational motif for functional materials. beilstein-journals.orgnumberanalytics.com Its rigid, planar structure and inherent fluorescent properties make it an attractive scaffold for synthetic chemists. rroij.comresearchgate.net The anthracene core is a key component in a wide array of applications, including:

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are frequently used as efficient blue-light emitters, a crucial component for full-color displays and lighting. beilstein-journals.orgnumberanalytics.com

Organic Semiconductors: The high charge carrier mobility of some anthracene-based materials makes them suitable for use in organic field-effect transistors (OFETs). beilstein-journals.orgnumberanalytics.com

Fluorescent Sensors: The sensitivity of anthracene's fluorescence to its chemical environment allows for its use in chemo- and biosensors to detect various analytes. rroij.com

Energy Storage: Recent research has explored the use of functionalized anthracene derivatives as redox-tunable building blocks for organic supercapacitors. rsc.orgrsc.org

The ability to chemically modify the anthracene core at various positions allows for the fine-tuning of its electronic and physical properties, making it a powerful building block in the synthesis of complex molecules and advanced materials. numberanalytics.comacs.org

Role of Substituent Effects in Tailoring Anthracene Properties

The properties of the basic anthracene skeleton can be precisely tailored by attaching various chemical groups, known as substituents, to its aromatic rings. This strategic functionalization is a cornerstone of modern materials design. acs.orgnih.gov The nature and position of these substituents can profoundly influence the molecule's photophysical and electronic characteristics. mdpi.comdaneshyari.com

Electron-donating groups (e.g., methoxy (B1213986), amino) or electron-withdrawing groups (e.g., cyano, nitro) can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO). researchgate.net This modification directly impacts the absorption and emission spectra. For instance, adding electron-donating groups often leads to a bathochromic (red) shift in the absorption and fluorescence spectra. researchgate.net

In the case of 2-Tert-butyl-9,10-dimethoxyanthracene , the anthracene core is modified with three specific substituents:

Two Methoxy (-OCH₃) groups at the 9 and 10 positions. The methoxy group is a strong electron-donating group, which significantly increases the electron density of the anthracene π-system. This is expected to cause a red-shift in its absorption and emission spectra compared to unsubstituted anthracene.

One Tert-butyl (-C(CH₃)₃) group at the 2-position. The tert-butyl group is a bulky alkyl group that is weakly electron-donating. Its primary role is often steric; its bulk can influence the molecule's crystal packing in the solid state and can prevent intermolecular interactions like π-stacking, which can otherwise lead to fluorescence quenching. This can enhance fluorescence quantum yield in certain applications.

The combination of strong electron-donating groups at the reactive 9 and 10 positions and a bulky, solubility-enhancing group at the 2-position suggests that this compound is designed to be a highly fluorescent and soluble material, suitable for applications in organic electronics. beilstein-journals.orgacs.org

The following table illustrates the general effect of different types of substituents on the photophysical properties of the anthracene core, based on established chemical principles. acs.orgresearchgate.net

| Substituent Type | Example Group | Position(s) | Expected Effect on Absorption/Emission | Rationale |

| Electron-Donating | Methoxy (-OCH₃) | 9, 10 | Red-shift (to longer wavelengths) | Increases HOMO energy level, narrowing the HOMO-LUMO gap. |

| Electron-Donating | Amino (-NH₂) | 9 | Significant red-shift | Strong donation of lone-pair electrons into the π-system. |

| Electron-Withdrawing | Cyano (-CN) | 9, 10 | Red-shift | Lowers LUMO energy level, narrowing the HOMO-LUMO gap. |

| Bulky Alkyl | Tert-butyl (-tBu) | 2 | Minimal spectral shift, may increase fluorescence efficiency | Provides steric hindrance, preventing aggregation and improving solubility. Weakly electron-donating. |

| Halogen | Bromo (-Br) | 9, 10 | Can quench fluorescence | Heavy atom effect promotes intersystem crossing to the triplet state. |

Properties

CAS No. |

62770-63-2 |

|---|---|

Molecular Formula |

C20H22O2 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

2-tert-butyl-9,10-dimethoxyanthracene |

InChI |

InChI=1S/C20H22O2/c1-20(2,3)13-10-11-16-17(12-13)19(22-5)15-9-7-6-8-14(15)18(16)21-4/h6-12H,1-5H3 |

InChI Key |

OILWEQNBDUGJQS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)OC)OC |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)OC)OC |

Origin of Product |

United States |

Photophysical Phenomena and Excited State Dynamics of 2 Tert Butyl 9,10 Dimethoxyanthracene

Electronic Absorption and Emission Characteristics

The electronic absorption and emission spectra of anthracene (B1667546) derivatives are characterized by vibronically structured bands in the UV-visible region, corresponding to transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The positions, intensities, and shapes of these bands are sensitive to the nature and position of substituents on the anthracene ring system.

The introduction of a tert-butyl group at the 2-position of the 9,10-dimethoxyanthracene (B1606964) core is expected to influence its photophysical properties primarily through steric and inductive effects. The bulky nature of the tert-butyl group can introduce significant steric hindrance, which in turn can affect the molecule's excited-state dynamics.

One of the key parameters affected is the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. For many aromatic systems, the presence of bulky alkyl groups can lead to an increase in the fluorescence quantum yield. This is often attributed to the steric hindrance imposed by the bulky group, which can restrict intramolecular motions, such as rotations and vibrations, that often serve as non-radiative decay pathways for the excited state. By suppressing these non-radiative processes, the radiative decay through fluorescence becomes more favorable.

Table 1: Expected Influence of the Tert-butyl Group on the Photophysical Properties of the Anthracene Core

| Photophysical Parameter | Expected Influence of Tert-butyl Group | Rationale |

| Fluorescence Quantum Yield (Φf) | Increase | Restriction of non-radiative decay pathways through steric hindrance. |

| Excited State Lifetime (τf) | Increase | Reduction of non-radiative decay rates. |

| Intersystem Crossing Rate (k_isc) | Decrease | Steric effects can disfavor the conformational changes needed for efficient intersystem crossing. |

| Aggregation | Decrease | Steric bulk prevents close packing and π-π stacking between molecules. |

This table is based on general principles and observations for other bulky substituents on aromatic chromophores.

The presence of two methoxy (B1213986) groups at the 9 and 10 positions of the anthracene core has a profound impact on its electronic and optical properties. The methoxy groups are strong electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic π-system. This electron donation raises the energy of the HOMO of the anthracene core, leading to a smaller HOMO-LUMO energy gap.

This reduction in the energy gap manifests as a bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted anthracene. The characteristic vibronic structure of the anthracene spectrum is often preserved, but the entire spectrum is shifted to longer wavelengths.

Furthermore, substitution at the 9 and 10 positions can significantly enhance the fluorescence quantum yield. Unsubstituted anthracene has a fluorescence quantum yield of around 30%, with a significant portion of the excited states deactivating through intersystem crossing to the triplet state. rsc.org However, substitution at the 9 and 10-positions can drastically alter the rates of these competing processes. For instance, 9,10-dimethylanthracene (B165754) exhibits a fluorescence quantum yield of about 70%. rsc.org Similarly, 9,10-dimethoxyanthracene is known to be a highly fluorescent compound. This enhancement is attributed to an alteration of the energy levels of the singlet and triplet excited states, which disfavors intersystem crossing and promotes radiative decay from the singlet excited state.

Table 2: Photophysical Data for Anthracene and 9,10-Dimethoxyanthracene in Cyclohexane

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |

| Anthracene | 356, 375 | 380, 401, 425 | ~0.3 |

| 9,10-Dimethoxyanthracene | 370, 390, 412 | 415, 438, 465 | > 0.7 |

Data compiled from various sources and represents typical values.

The absorption and emission spectra of anthracene derivatives, including 2-Tert-butyl-9,10-dimethoxyanthracene, are expected to exhibit solvatochromism, which is the change in the spectral properties as a function of the solvent polarity. wikipedia.org The extent and direction of the solvatochromic shift depend on the change in the dipole moment of the molecule upon electronic transition.

For 9,10-dimethoxyanthracene, the electron-donating methoxy groups increase the electron density of the anthracene core, leading to a larger dipole moment in the excited state compared to the ground state. In such cases, polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This results in a bathochromic (red) shift in the emission spectrum as the solvent polarity increases. The absorption spectrum is generally less sensitive to solvent polarity. This positive solvatochromism is a hallmark of molecules with significant intramolecular charge transfer (ICT) character in their excited state.

The tert-butyl group at the 2-position is not expected to significantly alter this solvatochromic behavior, as its primary influence is steric rather than electronic. However, the specific interactions between the solute and solvent molecules can lead to subtle variations in the spectral shifts.

Photoinduced Electron Transfer (PET) Processes

The electron-rich nature of the 9,10-dimethoxyanthracene moiety makes it an excellent electron donor in its excited state. This property enables it to participate in photoinduced electron transfer (PET) processes, where upon photoexcitation, an electron is transferred from the anthracene core to a suitable electron acceptor.

In a typical PET scenario, the this compound molecule, upon absorbing a photon, is promoted to its first singlet excited state (S1). If an electron acceptor molecule is in close proximity, an electron can be transferred from the excited anthracene donor to the acceptor. This process can be represented as:

D + A + hν → D* + A → D•+ + A•−

Here, D is the this compound (donor), A is the electron acceptor, D* is the excited donor, and D•+ and A•− are the radical cation and radical anion, respectively. The feasibility of this process is governed by the change in Gibbs free energy (ΔG_et_), which can be estimated using the Rehm-Weller equation. A negative ΔG_et_ indicates that the electron transfer is thermodynamically favorable.

The rate of this electron transfer is also dependent on the distance and orientation between the donor and acceptor, as well as the electronic coupling between them. The tert-butyl group, due to its steric bulk, might influence the optimal geometry for electron transfer in bimolecular systems.

When the electron acceptor is covalently linked to the this compound core through a molecular bridge, intramolecular photoinduced electron transfer can occur. The efficiency of this process is critically dependent on the nature of the bridge.

In such donor-bridge-acceptor (D-B-A) systems, the bridge can either be a passive spacer that merely holds the donor and acceptor at a fixed distance, or it can actively participate in the electron transfer process through a "superexchange" mechanism. nih.govacs.org The electronic coupling between the donor and acceptor, and thus the rate of electron transfer, is strongly influenced by the length, rigidity, and electronic structure of the bridge.

For this compound incorporated into a D-B-A system, the dimethoxy-substituted anthracene moiety would serve as the photoactive donor. Upon excitation, an electron would be transferred through the bridge to the acceptor. The kinetics of this intramolecular PET are often studied using time-resolved fluorescence spectroscopy, where the quenching of the donor's fluorescence is monitored as a function of the acceptor's presence and the bridge's characteristics. The subsequent charge recombination process, where the electron returns to the donor radical cation from the acceptor radical anion, is also a crucial step that determines the lifetime of the charge-separated state.

The Marcus Inverted Region in Donor-Acceptor Systems

The Marcus theory of electron transfer describes the relationship between the rate of electron transfer and the Gibbs free energy change of the reaction. A key prediction of this theory is the "inverted region," where, counterintuitively, the rate of electron transfer decreases as the reaction becomes more thermodynamically favorable (more exergonic) beyond a certain point. This phenomenon has been experimentally verified in various donor-acceptor systems. nih.govyoutube.com

For a system involving this compound as a donor, its participation in electron transfer reactions would be governed by these principles. The methoxy groups at the 9 and 10 positions are strong electron-donating groups, which would lower the oxidation potential of the anthracene core, making it a good electron donor. The tert-butyl group at the 2-position has a smaller, but still electron-donating, inductive effect.

In a hypothetical donor-acceptor system, the rate of charge separation and recombination would depend on the driving force of the reaction and the reorganization energy. The observation of a Marcus inverted region would manifest as a decrease in the electron transfer rate at very high driving forces. elsevierpure.comnih.gov While this behavior is well-documented for other anthracene derivatives in donor-acceptor pairs, nih.gov specific experimental data demonstrating the Marcus inverted region for this compound is not available.

Charge Separation and Recombination Dynamics

Upon photoexcitation, an electron-donating molecule like this compound can transfer an electron to an acceptor molecule, leading to a charge-separated state. The dynamics of this process, including the rates of charge separation and subsequent charge recombination, are crucial for applications in areas like artificial photosynthesis and photovoltaics.

The electron-donating nature of the dimethoxy substituents would facilitate efficient photoinduced charge separation. The rate of this process is typically very fast, often occurring on the picosecond to femtosecond timescale. nih.gov The subsequent charge recombination, where the transferred electron returns to the donor, can proceed to either the ground state or a triplet excited state.

The solvent polarity plays a significant role in the dynamics of charge separation and recombination. Polar solvents can stabilize the charge-separated state, potentially slowing down recombination. The rates of these processes are intrinsically linked to the driving force and reorganization energy, and as such, can be influenced by the Marcus theory, including the potential for entering the inverted region for highly exergonic recombination events. nih.gov Without specific studies on this compound, precise rates and efficiencies of charge separation and recombination for this compound remain undetermined.

Photochemical Reaction Mechanisms

Excited State Nonradiative Relaxation Processes

For aromatic molecules like substituted anthracenes, nonradiative decay channels include internal conversion (IC) and intersystem crossing (ISC). mdpi.comresearchgate.net The efficiency of these processes is influenced by the molecular structure, rigidity, and the energy gap between the involved electronic states. The presence of bulky groups like tert-butyl can affect the vibrational modes of the molecule, which can in turn influence the rates of nonradiative decay. researchgate.net

Internal Conversion and Intersystem Crossing Pathways

Internal conversion is a nonradiative transition between electronic states of the same spin multiplicity (e.g., from the first excited singlet state, S₁, to the ground state, S₀). Intersystem crossing is a transition between states of different spin multiplicity (e.g., from S₁ to a triplet state, T₁). mdpi.com

Photoisomerization and Photodimerization Behaviors

Anthracene and its derivatives are well-known to undergo photochemical reactions, most notably photodimerization. This [4+4] cycloaddition reaction occurs upon UV irradiation and results in the formation of a dimer. researchgate.netnih.gov

Steric Hindrance Effects on Photodimerization

The photodimerization of anthracenes is highly sensitive to steric hindrance. Substituents at the 9 and 10 positions, in particular, can significantly inhibit or even completely prevent dimerization due to steric clash in the transition state leading to the dimer.

In the case of this compound, the bulky methoxy groups at the 9 and 10 positions would be expected to exert significant steric hindrance, making photodimerization less favorable compared to unsubstituted anthracene. The tert-butyl group at the 2-position, being on the side of the anthracene ring system, would have a less direct, but still potentially influential, effect on the approach of another monomer for dimerization. Research on other 2-substituted anthracenes has shown that substituents at this position can influence the diastereoselectivity of the photodimerization. nih.gov However, the specific photodimerization behavior and quantum yield for this compound have not been experimentally determined.

Photoisomerization is another possible photochemical reaction pathway, though it is less common for the anthracene core itself compared to derivatives with specific photoisomerizable groups. There is no information available to suggest that this compound undergoes photoisomerization.

Dewar Anthracene Formation and Reversion

The photoinduced valence isomerization of anthracenes to their corresponding Dewar isomers is a known photochemical process. This reaction involves the formation of a bicyclo[2.2.0]hexa-2,5-diene structure across the central ring. However, this pathway is highly sensitive to the substitution pattern, particularly at the 9 and 10 positions.

For many 9-monosubstituted anthracenes, photoisomerization to a Dewar structure is a viable deactivation pathway. In contrast, for 9,10-disubstituted anthracenes, including those with bulky alkoxy groups like this compound, the formation of a 9,10-Dewar isomer is generally considered an unlikely event due to significant steric repulsion at the cross-linking points. plos.orgresearchgate.net Research on the closely related 9,10-dibutoxyanthracene (B1632443) shows that photodimerization, a related process requiring intermolecular approach, is improbable due to this steric hindrance. plos.org This same steric clash would inhibit the intramolecular bond formation required for Dewar isomerization.

While exceptions exist, such as the formation of thermally unstable Dewar isomers from 9,10-dialkoxyoctamethylanthracenes at very low temperatures (-78 °C), these conditions are not typical. lookchem.com Under standard photochemical conditions, the energy barrier for Dewar formation in 9,10-dialkoxy systems is prohibitively high. The subsequent thermal reversion of these strained isomers back to the stable aromatic anthracene structure is typically rapid and facile. plos.orglookchem.com Therefore, for this compound, pathways other than Dewar formation are the dominant routes for photochemical transformation.

Photodegradation Mechanisms and Singlet Oxygen Reactivity

The primary photodegradation pathway for electron-rich anthracenes, particularly 9,10-dialkoxy derivatives, in the presence of air and light involves a reaction with singlet oxygen (¹O₂). plos.orgnih.gov The high electron density of the central ring in this compound, enhanced by the two methoxy groups, makes it an excellent substrate for [4+2] cycloaddition with electrophilic singlet oxygen. This reaction is significantly more favorable than other potential degradation pathways like photodimerization or Dewar isomerization. plos.org

The process is typically initiated by the anthracene derivative itself acting as a photosensitizer. Upon absorption of UV-A light (in the 360-400 nm range for dialkoxy anthracenes), the molecule reaches an excited singlet state. nih.gov It can then undergo intersystem crossing to a triplet state. This excited triplet molecule can transfer its energy to ground-state molecular oxygen (triplet oxygen, ³O₂), generating highly reactive singlet oxygen (¹O₂). The singlet oxygen then attacks a ground-state molecule of the anthracene derivative.

Endoperoxide Formation and Decomposition

The reaction between this compound and singlet oxygen results in the formation of a 9,10-endoperoxide, a transannular peroxide. nih.govrsc.org This [4+2] cycloaddition reaction disrupts the aromaticity of the central ring, leading to a loss of the characteristic anthracene absorption and fluorescence. The formation of this endoperoxide is the key step in the photodegradation of this class of compounds. plos.orgrsc.org Studies on analogous compounds like 9,10-dimethylanthracene and 9,10-dibutoxyanthracene confirm that endoperoxide is the sole primary product detected in photosensitized oxidation. nih.govrsc.org

The resulting endoperoxide is often thermally or photochemically unstable and can decompose through several pathways. The decomposition mechanism is highly dependent on the substituents and reaction conditions. plos.orgresearchgate.net Two primary routes are considered for the breakdown of anthracene endoperoxides:

Cycloreversion (C-O Bond Cleavage): This is the reverse of the formation reaction, where the endoperoxide decomposes back to the parent anthracene and singlet oxygen. This process is often initiated thermally. scirp.org

Homolytic O-O Bond Cleavage: This pathway involves the breaking of the weak peroxide bond to form a biradical intermediate. This biradical is highly reactive and can undergo various rearrangements to yield secondary degradation products, such as diepoxides or quinone-like structures. plos.orgresearchgate.netscirp.orgrsc.orgresearchgate.net

For endoperoxides derived from 9,10-dialkoxy anthracenes, the O-O bond cleavage pathway and subsequent rearrangements are often significant, leading to irreversible degradation of the chromophore. plos.orgresearchgate.net

Role of Substituents in Modulating Photochemistry

The identity and position of substituents on the anthracene skeleton are the primary determinants of its photochemical behavior. The tert-butyl group at the 2-position and the methoxy groups at the 9 and 10-positions exert distinct and combined influences through steric and electronic effects.

Steric Effects on Molecular Conformation and Planarity

Steric effects arise from the spatial arrangement of atoms. The tert-butyl group is one of the bulkiest substituents in organic chemistry, and its presence significantly influences molecular interactions. nih.govresearchgate.net

Inhibition of Intermolecular Reactions: The primary steric role of the methoxy groups at the 9 and 10-positions is the prevention of [4+4] photodimerization. This reaction, common for unsubstituted anthracene, requires the face-to-face stacking of two molecules, a conformation that is prevented by the steric bulk of the 9,10-substituents. plos.orgresearchgate.net

Molecular Planarity: While the anthracene core is inherently planar, bulky substituents can cause minor distortions. A large group like tert-butyl can induce slight out-of-plane bending of the aromatic system, although this effect is generally less pronounced for substitution on the outer rings compared to the central ring. numberanalytics.com

Shielding of Reaction Sites: The tert-butyl group at the 2-position can sterically hinder the approach of reactants to its immediate vicinity on the peripheral ring. numberanalytics.com However, it does not significantly impede the approach of singlet oxygen to the highly reactive 9 and 10-positions on the central ring.

Electronic Effects of Alkyl and Alkoxy Groups on Electron Density

The electronic effects of substituents modify the electron distribution within the π-system, altering its reactivity and photophysical properties.

Alkoxy Groups (-OCH₃): The methoxy groups are powerful electron-donating groups through resonance (mesomeric effect), with a weaker electron-withdrawing inductive effect. The resonance effect dominates, leading to a significant increase in the electron density of the anthracene π-system, particularly at the 9 and 10-positions. nih.govacs.org This heightened electron density lowers the oxidation potential of the molecule and makes the central ring exceptionally reactive toward electrophiles like singlet oxygen. researchgate.netresearchgate.net This electronic activation is the primary reason for the high efficiency of endoperoxide formation.

The combined electronic effects of two strong donating groups (-OCH₃) and one weaker donating group (-tBu) make this compound a very electron-rich aromatic system, predisposing it to efficient photooxidation via the endoperoxide pathway.

Data on Photochemical Reactions of Analogous Anthracene Derivatives

The following table summarizes key photochemical reactions for anthracene derivatives structurally related to this compound, as direct data for this specific compound is not available in the cited literature.

| Compound | Primary Photochemical Reaction (in O₂ presence) | Major Product | Key Substituent Effect | Reference |

| 9,10-Dibutoxyanthracene | [4+2] Cycloaddition with ¹O₂ | 9,10-Endoperoxide | Alkoxy groups activate the 9,10-positions and sterically block dimerization. | plos.org |

| 9,10-Dimethylanthracene | [4+2] Cycloaddition with ¹O₂ | 9,10-Endoperoxide | Alkyl groups activate the 9,10-positions and sterically block dimerization. | rsc.orgrsc.org |

| Unsubstituted Anthracene | [4+4] Photodimerization (O₂ absent); Photooxidation (O₂ present) | Dimer; Endoperoxide | Unhindered 9,10-positions allow for dimerization. | scirp.orgmdpi.com |

| 9-tert-Butylanthracene | Dewar Isomerization; Photooxidation | Dewar Anthracene; Endoperoxide | Single bulky group allows for Dewar isomerization but hinders dimerization. | plos.org |

Computational and Theoretical Investigations of 2 Tert Butyl 9,10 Dimethoxyanthracene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For a compound like 2-Tert-butyl-9,10-dimethoxyanthracene, these calculations would elucidate the effects of the tert-butyl and dimethoxy substituents on the electronic properties of the anthracene (B1667546) core.

Density Functional Theory (DFT) StudiesDensity Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT studies on substituted anthracenes typically focus on optimizing the ground-state geometry and calculating electronic properties such as orbital energies (HOMO and LUMO), electron density distribution, and molecular electrostatic potential.acs.orgresearchgate.netFor this compound, DFT calculations would provide insights into how the electron-donating methoxy (B1213986) groups and the bulky tert-butyl group influence the electronic landscape of the anthracene system.

A hypothetical DFT study would likely involve the B3LYP functional with a basis set such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. The results would be presented in a table summarizing key electronic parameters.

| Parameter | Hypothetical Calculated Value | Significance |

| HOMO Energy | -5.5 eV | Indicates ionization potential and electron-donating ability. |

| LUMO Energy | -1.8 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 3.7 eV | Correlates with the electronic excitation energy and kinetic stability. |

Time-Dependent DFT (TD-DFT) for Excited State ModelingTime-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited-state properties of molecules.rsc.orguci.eduIt is used to predict electronic absorption and emission spectra by calculating vertical excitation energies and oscillator strengths.nih.govFor this anthracene derivative, TD-DFT calculations would be essential to model its photophysical properties, such as its UV-Vis absorption and fluorescence spectra.nih.govresearchgate.netThe choice of functional, for instance, CAM-B3LYP, would be critical for accurately describing potential charge-transfer states.acs.org

A table of hypothetical TD-DFT results might look as follows:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.2 | 387 | 0.15 |

| S0 → S2 | 3.5 | 354 | 0.80 |

Molecular Geometry and Conformation Analysis

The steric and electronic effects of the tert-butyl and methoxy groups would significantly influence the geometry and conformational flexibility of the molecule.

Influence of Tert-butyl Group on Anthracene Ring Distortion

Computational studies on related molecules, such as 9-tert-butylanthracene, have shown that bulky substituents like the tert-butyl group induce significant steric strain, leading to a distortion of the typically planar anthracene ring. This distortion is characterized by specific dihedral angles, indicating a deviation from planarity. For this compound, one would expect the tert-butyl group at the 2-position to cause localized out-of-plane bending. The degree of this distortion would be quantified by calculating the dihedral angles across the anthracene core in the molecule's optimized geometry. However, specific calculated values for these angles are not available in existing literature.

Electronic Structure Characterization

The electronic properties of an organic molecule are fundamental to understanding its reactivity and photophysical behavior. Computational methods such as Density Functional Theory (DFT) are typically employed to characterize these properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Levels and Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic absorption properties and kinetic stability. For this compound, the electron-donating methoxy groups at the 9 and 10 positions would be expected to raise the HOMO energy level, while the tert-butyl group's effect would be less pronounced. A precise DFT calculation would be required to determine the exact energy levels and the resulting energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy Level (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table illustrates the type of data that would be generated from a specific computational analysis, which is currently unavailable for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing bonding in terms of localized electron-pair "Lewis structures." It can reveal important information about charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which stabilize the molecule. An NBO analysis of this compound would quantify the delocalization of electron density from the lone pairs of the methoxy oxygen atoms into the anthracene ring's π-system and analyze the nature of the bonds involving the tert-butyl group. Specific charge transfer energies and orbital occupancies from such an analysis are not currently documented.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict reactivity sites within a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the MEP map would likely show negative potential around the oxygen atoms of the methoxy groups and over the π-system of the anthracene rings, indicating these as sites for electrophilic interaction. A calculated MEP map for this compound is needed for a definitive analysis.

Photophysical Property Prediction through Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting how a molecule interacts with light.

Simulation of Excitation and De-excitation Dynamics

Simulating the dynamics of a molecule after it absorbs light (excitation) is crucial for understanding its fluorescence or phosphorescence properties. These simulations can model the pathways and timescales of de-excitation processes, such as internal conversion and intersystem crossing. Such a study on this compound would predict its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetimes. This information is vital for assessing its potential use in applications like organic light-emitting diodes (OLEDs) or as a fluorescent probe. However, specific simulation results detailing these dynamic processes for this compound have not been published.

Theoretical Predictions of Fluorescence and Absorption Spectra

The absorption and fluorescence spectra of anthracene derivatives are governed by π-π* transitions within the aromatic core. The positions and intensities of these spectral bands are highly sensitive to the nature and position of substituents. mdpi.com For this compound, the presence of two electron-donating methoxy groups at the 9 and 10 positions and a bulky tert-butyl group at the 2 position are expected to significantly influence its spectroscopic properties compared to unsubstituted anthracene.

Computational approaches, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are commonly employed to predict the vertical excitation energies and oscillator strengths that correspond to absorption spectra. nih.govresearchgate.net These calculations can elucidate how substituents alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths.

Expected Effects of Substituents:

Methoxy Groups (-OCH₃): As strong electron-donating groups, the methoxy substituents at the 9 and 10 positions are predicted to raise the energy of the HOMO more significantly than the LUMO. This would lead to a reduction in the HOMO-LUMO gap, resulting in a bathochromic (red) shift in both the absorption and fluorescence spectra compared to anthracene. nih.gov

Tert-butyl Group (-C(CH₃)₃): The tert-butyl group is an electron-donating group, though weaker than the methoxy group. Its placement at the 2-position would likely cause a smaller red shift. Its bulkiness may also induce slight geometric distortions in the anthracene core, which could subtly influence the electronic transitions.

A hypothetical data table based on general trends observed in substituted anthracenes is presented below. nih.govresearchgate.netrsc.org

| Property | Predicted Effect for this compound |

| Absorption Maximum (λ_max) | Red-shifted compared to unsubstituted anthracene. |

| Fluorescence Maximum (λ_em) | Red-shifted compared to unsubstituted anthracene. |

| Oscillator Strength (f) | Potentially increased due to substituent effects. |

| Stokes Shift | May be influenced by geometric relaxation in the excited state. |

Note: This table represents expected trends and not specific computational results for this compound.

Hyperpolarizability Calculations for Optical Properties

Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. Molecules with large hyperpolarizabilities are of interest for applications in optoelectronics. Computational methods are crucial for predicting these properties. The first hyperpolarizability (β) is a key parameter for second-order NLO materials.

For anthracenes, the introduction of both electron-donating and electron-withdrawing groups can enhance hyperpolarizability. In this compound, all substituents are electron-donating, which may not lead to a dramatic increase in the first hyperpolarizability compared to push-pull substituted systems. However, the increased electron density on the aromatic system from the methoxy and tert-butyl groups would still be expected to enhance its NLO properties to some extent.

Quantum chemical calculations, often at the DFT or higher levels of theory, can provide quantitative predictions of the hyperpolarizability tensor components. These calculations would be instrumental in evaluating the potential of this compound for NLO applications.

| NLO Property | Predicted Influence of Substituents |

| First Hyperpolarizability (β) | Likely to be larger than that of unsubstituted anthracene due to the presence of electron-donating groups, but a precise value requires specific calculations. |

Note: This table is based on general principles of NLO properties in organic molecules.

Electron Spin Dynamics in Excited States

The behavior of electron spins in excited states is fundamental to understanding photochemical and photophysical processes such as intersystem crossing (ISC) and charge recombination. rsc.org Time-resolved electron paramagnetic resonance (TREPR) spectroscopy, in conjunction with theoretical calculations, is a powerful tool for studying these dynamics. rsc.orgresearchgate.net

Spin-Selective Intersystem Crossing (ISC)

Intersystem crossing is a process where a molecule in an excited singlet state (S₁) transitions to an excited triplet state (T₁). The efficiency of this process is governed by spin-orbit coupling. In many organic molecules, ISC is relatively inefficient. However, certain structural features can enhance it. For anthracene derivatives, the presence of substituents can influence the rate of ISC. While heavy atoms are known to significantly increase ISC rates, the substituents in this compound are not expected to have a strong direct effect on spin-orbit coupling. However, the energy gap between the S₁ and a higher-lying triplet state (Tₙ) can influence the ISC rate. rsc.org

Charge Recombination-Induced ISC

In donor-acceptor systems, intersystem crossing can be induced by charge recombination (CR-ISC). nih.govacs.org This process, often referred to as spin-orbit charge transfer intersystem crossing (SOCT-ISC), can be highly efficient even in the absence of heavy atoms. nih.govacs.orgsci-hub.se For a molecule like this compound, which is primarily an electron-rich system, this mechanism would be more relevant if it were part of a dyad with an electron acceptor. In its isolated form, this pathway is less likely to be dominant. The efficiency of SOCT-ISC is highly dependent on the molecular geometry and the electronic coupling between the donor and acceptor moieties. acs.orgresearchgate.netnih.gov

Zero-Field Splitting (ZFS) Parameters

In the absence of an external magnetic field, the three sublevels of a triplet state are often not degenerate. This separation of energy levels is known as zero-field splitting (ZFS). wikipedia.org ZFS arises from the magnetic dipole-dipole interaction between the two unpaired electrons. The ZFS is characterized by the parameters D and E, which describe the axial and rhombic components of the interaction, respectively. wikipedia.org

These parameters are sensitive to the electronic structure and geometry of the molecule. For substituted anthracenes, the distribution of the triplet spin density is influenced by the substituents, which in turn affects the D and E values. TREPR spectroscopy is the primary experimental technique for determining ZFS parameters. rsc.org Theoretical calculations can also predict these parameters, providing insight into the triplet state's electronic structure. For this compound, the electron-donating groups would likely alter the spin density distribution in the triplet state compared to unsubstituted anthracene, leading to different ZFS parameters.

| Parameter | Description | Predicted Influence for this compound |

| D | Axial zero-field splitting parameter, related to the separation of triplet sublevels. | Expected to differ from unsubstituted anthracene due to altered spin density distribution. |

| E | Rhombic zero-field splitting parameter, reflects the deviation from axial symmetry. | Expected to differ from unsubstituted anthracene. |

Note: The values in this table are qualitative predictions, as specific computational or experimental data for the target compound were not found.

Advanced Spectroscopic Characterization Techniques

Ultrafast Laser Spectroscopy for Photochemical Dynamics

Ultrafast laser spectroscopy is a powerful tool for observing the initial events in photochemical reactions, which occur on the femtosecond (10-15 s) to picosecond (10-12 s) timescale. For anthracene (B1667546) derivatives, these techniques can reveal the dynamics of excited states, including processes like photodimerization, intersystem crossing, and reactions with other molecules such as singlet oxygen. mdpi.com

Upon photoexcitation, 9,10-disubstituted anthracenes can undergo [4+4] photocycloaddition to form dimers. mdpi.com Ultrafast transient absorption measurements on related anthracene endoperoxides have shown that competing photoreactions can occur within less than 3 picoseconds, leading to the formation of different products. fu-berlin.de While specific ultrafast studies on 2-Tert-butyl-9,10-dimethoxyanthracene are not extensively documented, the general behavior of 9,10-disubstituted anthracenes suggests a rich and complex photochemistry. The bulky tert-butyl and methoxy (B1213986) groups are expected to influence the rates and efficiencies of these photochemical processes by introducing steric hindrance and altering the electronic properties of the anthracene core.

A hypothetical ultrafast transient absorption experiment on this compound would likely involve excitation with a UV laser pulse and monitoring the subsequent changes in absorption over a broad spectral range. The data would reveal the lifetimes of the singlet excited states and the formation and decay of any transient species, such as excimers or radical ions.

Table 1: Expected Photochemical Dynamics from Ultrafast Laser Spectroscopy

| Photochemical Process | Expected Timescale | Influencing Factors |

|---|---|---|

| Singlet Excited State Decay | 1-10 ns | Solvent polarity, presence of quenchers |

| Intersystem Crossing to Triplet State | 10-100 ns | Spin-orbit coupling, substituent effects |

| Excimer Formation | ps to ns | Concentration, solvent viscosity |

Time-Resolved Fluorescence Spectroscopy for Electron Transfer Rates

Time-resolved fluorescence spectroscopy is instrumental in studying the dynamics of excited singlet states and measuring the rates of processes that compete with fluorescence, such as electron transfer. The fluorescence quantum yield and lifetime of anthracene derivatives are highly sensitive to their substituents and environment. rsc.org Substituting anthracene at the 9 and 10 positions can significantly alter the rates of radiative and non-radiative decay pathways. rsc.org

For this compound, the electron-donating methoxy groups are expected to increase the electron density of the anthracene ring, potentially influencing its electron transfer properties. In the presence of an electron acceptor, photoinduced electron transfer (PET) can occur from the excited anthracene derivative. The rate of this process can be determined by measuring the fluorescence quenching.

Studies on similar compounds, such as 2-ethyl-9,10-dimethoxyanthracene, have reported photoinduced electron transfer from its singlet excited state to electron acceptors like carbon tetrachloride. A study on a different derivative, 2-tert-butyl-3-(anthracen-9-yl)-2,3-diazabicyclo[2.2.2]octane, investigated intramolecular photoinduced electron transfer from a hydrazine unit to the anthracene moiety. nih.gov These studies highlight the utility of fluorescence spectroscopy in probing electron transfer mechanisms in anthracene-based systems.

Table 2: Representative Fluorescence Data for 9,10-Disubstituted Anthracenes

| Compound | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) | Key Findings |

|---|---|---|---|

| 9,10-Diphenylanthracene | ~1.0 | ~8-10 ns | High fluorescence due to inhibition of intersystem crossing. rsc.org |

| 9,10-Dimethylanthracene (B165754) | ~0.7 | ~10-15 ns | Reduced non-radiative decay compared to unsubstituted anthracene. rsc.org |

Time-Resolved Electron Paramagnetic Resonance (TREPR) Spectroscopy for Spin Dynamics

Time-Resolved Electron Paramagnetic Resonance (TREPR) spectroscopy is a magnetic resonance technique used to study the spin dynamics of transient paramagnetic species, such as photoexcited triplet states. acs.org For anthracene derivatives, TREPR can provide detailed information about the mechanisms of intersystem crossing (ISC), the nature of the triplet state, and its interactions with other molecules. researchgate.net

The formation of the lowest triplet state in anthracenes often occurs through ISC from the first excited singlet state to a higher triplet state, followed by internal conversion. rsc.org TREPR studies on various anthracene derivatives have helped to elucidate these pathways, including spin-orbit charge-transfer induced intersystem crossing (SOCT-ISC). acs.orgresearchgate.net

In a TREPR experiment on this compound, laser excitation would populate the excited singlet state, which would then undergo ISC to the triplet state. The resulting TREPR spectrum would reveal the zero-field splitting parameters (D and E), which are sensitive to the electronic distribution and geometry of the triplet state. rsc.org The spin polarization pattern observed in the spectrum provides insights into the ISC mechanism. nih.gov For instance, studies on Bodipy-anthracene dyads have used TREPR to confirm the SOCT-ISC mechanism. acs.org

Table 3: TREPR Parameters for Characterizing Triplet State Spin Dynamics

| Parameter | Description | Information Gained |

|---|---|---|

| Zero-Field Splitting (ZFS) Parameters (D, E) | Describe the interaction between the two unpaired electrons in the triplet state. | Provides information on the geometry and electronic structure of the triplet state. rsc.org |

| Spin Polarization | Non-equilibrium population of the triplet spin sublevels. | Elucidates the mechanism of intersystem crossing (e.g., radical pair vs. spin-orbit coupling). nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. ¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the tert-butyl protons, and the methoxy protons. The aromatic protons would appear in the downfield region (typically 7-9 ppm), with their splitting patterns revealing their coupling relationships. The tert-butyl group would give rise to a sharp singlet in the upfield region (around 1.3-1.5 ppm) due to the nine equivalent protons. The two methoxy groups would also produce a singlet (around 3.8-4.2 ppm) corresponding to six protons. The precise chemical shifts would be influenced by the electronic effects of the substituents.

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | 7.5 - 8.5 | Multiplets | 7H |

| Methoxy Protons (-OCH₃) | 3.9 - 4.1 | Singlet | 6H |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds and functional groups in the molecule.

Key vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl and methoxy groups would be observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations would produce several bands in the 1450-1600 cm⁻¹ region.

C-O stretching: The C-O stretching of the methoxy groups would result in strong absorptions in the 1000-1300 cm⁻¹ region.

C-H bending: Out-of-plane C-H bending vibrations of the substituted aromatic ring would appear in the 700-900 cm⁻¹ region, and their pattern can provide information about the substitution pattern.

FT-IR data for numerous substituted anthracenes are available and provide a basis for assigning the vibrational bands of the target compound. rsc.org Theoretical calculations are also often employed to aid in the vibrational analysis of complex molecules. nih.govnih.gov

Table 5: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O-C Asymmetric Stretch (methoxy) | 1200 - 1275 | Strong |

| C-O-C Symmetric Stretch (methoxy) | 1000 - 1075 | Strong |

Research Applications of 2 Tert Butyl 9,10 Dimethoxyanthracene in Materials Science and Organic Chemistry

Organic Electronic and Optoelectronic Devices

Anthracene (B1667546) derivatives are a cornerstone in the development of organic electronic and optoelectronic devices due to their excellent charge transport characteristics and high fluorescence quantum yields. The specific substitution pattern of 2-Tert-butyl-9,10-dimethoxyanthracene suggests its potential utility in various device architectures.

Organic Light-Emitting Diodes (OLEDs) as Emitters or Host Materials

In the field of Organic Light-Emitting Diodes (OLEDs), anthracene derivatives are frequently employed as blue emitters or as host materials for phosphorescent dopants. The 9,10-disubstituted anthracene core is a classic blue-emitting chromophore. The methoxy (B1213986) groups (-OCH₃) at these positions act as electron-donating groups, which can shift the emission wavelength and influence the charge injection/transport properties of the material.

The tert-butyl group is known to be a bulky substituent that can increase the solubility of organic materials, which is particularly advantageous for solution-processed OLEDs. Furthermore, its steric hindrance can suppress intermolecular π–π stacking, mitigating aggregation-caused quenching of excitons and thus enhancing the photoluminescence quantum yield in the solid state. While direct studies on this compound as an OLED material are not extensively documented, research on analogous structures provides insight. For instance, the introduction of tert-butyl groups into other anthracene derivatives has been shown to improve device efficiency and stability when fabricated via solution processing.

| Property | Influence of Tert-butyl Group | Influence of 9,10-Dimethoxy Groups |

| Solubility | Increases, facilitating solution-based fabrication. | Modest impact on solubility. |

| Film Morphology | Improves film quality by preventing crystallization. | Can influence molecular packing. |

| Luminescence | Reduces aggregation-caused quenching, potentially increasing quantum yield. | Tunes emission color (typically blue) and efficiency. |

| Device Efficiency | Can lead to higher luminance and power efficiency. | Affects charge balance and exciton (B1674681) formation. |

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are key components of flexible and printed electronics. The performance of an OFET is critically dependent on the charge carrier mobility of the organic semiconductor used in the active layer. Anthracene itself is a well-studied semiconductor, and its derivatives are widely investigated for OFET applications. The planarity of the anthracene core facilitates intermolecular orbital overlap, which is essential for efficient charge transport.

Functionalization at the 9,10-positions of anthracene has been shown to be an effective strategy for tuning thermal stability and solid-state packing without significantly altering the frontier molecular orbital energy levels. mdpi.comnih.gov While research specifically detailing the use of this compound in OFETs is limited, the general principles of anthracene-based semiconductors suggest it could be a candidate for investigation. mdpi.comnih.govrsc.org The interplay between the electron-rich dimethoxy-anthracene core and the bulky tert-butyl group would be expected to influence the material's packing motif and, consequently, its charge transport properties.

Organic Photovoltaic (OPV) Cells and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, organic molecules with strong light absorption and suitable energy levels are required. Anthracene derivatives have been explored as components in both OPV and DSSC systems. In DSSCs, they can be incorporated into the structure of organic dyes that act as sensitizers, absorbing light and injecting electrons into a semiconductor like titanium dioxide (TiO₂).

The 9,10-dimethoxyanthracene (B1606964) moiety, with its strong absorption in the UV-visible region, could serve as a core chromophore in a D-π-A (donor-pi bridge-acceptor) sensitizer (B1316253). The tert-butyl group could help to prevent dye aggregation on the TiO₂ surface, which is a common cause of efficiency loss. Although specific studies on this compound for these applications are not prominent, the broader class of anthracene-based dyes has shown promise in DSSCs. researchgate.net

Photoacid Generators (PAGs) in Chemically Amplified Resists

Photoacid generators (PAGs) are critical components in chemically amplified photoresists, which are central to modern microlithography for manufacturing integrated circuits. A PAG is a compound that generates a strong acid upon exposure to light. This photogenerated acid then catalyzes a cascade of chemical reactions in the surrounding polymer matrix, dramatically changing its solubility and allowing for the creation of high-resolution patterns.

The 9,10-dimethoxyanthracene chromophore is an effective photosensitizer for generating acids. A well-known PAG, diphenyliodonium (B167342) 9,10-dimethoxyanthracene-2-sulfonate (B1230190) (DIAS), utilizes this core structure. Upon irradiation, the 9,10-dimethoxyanthracene moiety absorbs a photon and transfers an electron to the diphenyliodonium cation, causing it to decompose and ultimately release a proton (H⁺), which is the active acidic species. The presence of a tert-butyl group on the anthracene ring could potentially modify the absorption properties and the efficiency of the photoinduced electron transfer process.

Molecular Devices and Functional Materials

The development of molecular-scale devices, such as switches and motors, is a frontier in nanotechnology. These devices rely on molecules that can undergo controllable and reversible changes in their structure or properties in response to external stimuli like light. Photoisomerization, the light-induced reversible transformation between two isomers, is a key mechanism for such molecular machines.

While direct evidence for the use of this compound in molecular devices is not available, the anthracene framework is a common component in photofunctional materials. Its rigid structure can serve as a scaffold to which photoactive units are attached. For instance, derivatives of fluorene, a related polycyclic aromatic hydrocarbon, are of interest for light-powered molecular actuators and switches. The specific properties of this compound, such as its well-defined photophysics and steric bulk, could be exploited in the design of more complex supramolecular systems or functional materials where precise control over intermolecular interactions is required.

Molecular Rotors and Mechanical Materials

There is no available research in published scientific literature detailing the synthesis, evaluation, or application of this compound as a component in molecular rotors or related mechanical materials.

Photomechanically Responsive Organic Materials

Investigations into the photomechanical properties of this compound have not been reported. The potential for this compound to induce mechanical effects in materials upon light irradiation remains unexplored in academic or industrial research.

Triplet-Triplet Annihilation Upconversion (TTA-UC) Systems

An extensive search of scientific databases reveals no studies where this compound has been utilized as either a sensitizer or an annihilator/emitter in Triplet-Triplet Annihilation Upconversion (TTA-UC) systems. While other 9,10-disubstituted anthracene derivatives are commonly studied for TTA-UC, the specific photophysical properties and performance of this compound in such systems have not been characterized. rsc.orgresearchgate.netrsc.org

Singlet Oxygen Chemistry and Scavenging

There are no specific studies on the interaction between this compound and singlet oxygen. Research on similar 9,10-dialkoxy substituted anthracenes suggests that the 9,10-positions are susceptible to [4+2] cycloaddition with singlet oxygen to form an endoperoxide. However, the specific reaction kinetics, quantum yields, and potential of this compound as a singlet oxygen scavenger or generator have not been experimentally determined.

Redox-Active Switches in Molecular Electronics

The application of this compound as a redox-active switch in molecular electronics is not described in the current body of scientific literature. There is no data available on its electrochemical properties, such as its oxidation-reduction potentials, the stability of its radical ions, or its performance in a molecular switching device.

Additives in Electrochemical Systems (e.g., Electrolytes)

Applications in Light-Controlled Surface Patterning and Molecular Arrays

There is no documented research on the use of this compound for applications in light-controlled surface patterning or the formation of ordered molecular arrays.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-tert-butyl-9,10-dimethoxyanthracene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed C−N coupling reactions starting from 2-tert-butyl-9,10-anthraquinone derivatives. Key steps include bromination of the anthracene core followed by Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling for functionalization . Alternative routes involve LDA (Lithium Diisopropylamide) in THF for deprotonation and subsequent alkylation/arylation, as demonstrated in analogous anthracene derivatives . Solvent choice (e.g., THF for LDA reactions) and catalyst loading (e.g., Pd(PPh₃)₄) critically impact reaction efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions and tert-butyl group integration. For example, ¹H NMR can resolve methoxy protons (~δ 3.8–4.0 ppm) and tert-butyl protons (~δ 1.3–1.5 ppm). UV-Vis spectroscopy identifies π→π* transitions (e.g., ~350–400 nm for anthracene derivatives), while IR confirms functional groups like methoxy (C-O stretch ~1250 cm⁻¹) . Mass spectrometry (HRMS) validates molecular weight and purity.

Q. How should this compound be handled to minimize degradation during storage?

- Methodological Answer : Store under inert gas (argon/nitrogen) in amber vials at –20°C to prevent oxidation and photodegradation. Avoid prolonged exposure to light, as anthracene derivatives are prone to photooxidation. Use gloveboxes for air-sensitive reactions, and confirm stability via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. What role does this compound play in OLED device design, and how do its thermal properties affect performance?

- Methodological Answer : The tert-butyl group enhances solubility and reduces aggregation in thin-film OLED layers. Thermal gravimetric analysis (TGA) shows high decomposition temperatures (>450°C), ensuring stability during device operation. Differential scanning calorimetry (DSC) reveals glass transition temperatures (Tg >130°C), critical for amorphous layer formation in devices like ITO/anth/TPBI/Mg:Ag architectures . Optimize device efficiency by pairing with electron-transport layers (e.g., TPBI or Alq₃) .

Q. How can this compound be functionalized for use in photoredox catalysis or photosensitization?

- Methodological Answer : Bromination at the 9,10-positions enables cross-coupling to introduce electron-donating/withdrawing groups (e.g., aryl boronic acids via Suzuki reactions). In photoredox applications, the anthracene core acts as a triplet sensitizer. Pair with iodonium salts (e.g., diaryliodonium) for radical generation, leveraging its absorption in the blue region (λmax ~400 nm) . Quantum yield measurements (e.g., using integrating spheres) quantify efficiency.

Q. What mechanistic insights explain the regioselectivity of palladium-catalyzed reactions involving this compound?

- Methodological Answer : Steric hindrance from the tert-butyl group directs coupling reactions to the less hindered 9,10-positions. Density Functional Theory (DFT) calculations model transition states to predict regioselectivity. Experimental validation via X-ray crystallography of intermediates (e.g., Pd-π complexes) confirms mechanistic pathways .

Q. How do substituents influence the electrochemical properties of this compound?

- Methodological Answer : Cyclic voltammetry (CV) in anhydrous DMF reveals oxidation/reduction potentials. Methoxy groups lower oxidation potentials (E₁/2 ~+1.2 V vs. Ag/Ag⁺) by electron donation, while tert-butyl groups minimally affect redox behavior. Compare with analogues (e.g., 2-ethyl-9,10-dimethoxyanthracene) to isolate substituent effects .

Q. What strategies mitigate aggregation-caused quenching (ACQ) in this compound-based luminescent materials?

- Methodological Answer : Introduce bulky substituents (e.g., tert-butyl) or blend with polymers (e.g., PMMA) to reduce π-π stacking. Time-resolved fluorescence spectroscopy quantifies emission lifetimes in aggregated vs. dispersed states. Atomic force microscopy (AFM) characterizes film morphology to optimize device layering .

Notes

- Citations align with synthesis, characterization, and application data from peer-reviewed methodologies.

- Advanced questions integrate interdisciplinary approaches (e.g., DFT, device physics) for holistic analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.